molecular formula C24H16BrNO3 B4832964 4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B4832964
M. Wt: 446.3 g/mol
InChI Key: UYYCWHVOEYWRIX-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of an acetyl group, a bromophenyl group, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aromatic aldehyde in the presence of a base to form quinoline derivatives . The specific conditions for the synthesis of this compound would include the use of appropriate solvents, temperatures, and reaction times to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable versions of the laboratory methods mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in a variety of substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both acetyl and bromophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and development .

Properties

IUPAC Name

(4-acetylphenyl) 2-(4-bromophenyl)quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrNO3/c1-15(27)16-8-12-19(13-9-16)29-24(28)21-14-23(17-6-10-18(25)11-7-17)26-22-5-3-2-4-20(21)22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYCWHVOEYWRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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